molecular formula C20H30O3 B1249751 Andrograpanin CAS No. 82209-74-3

Andrograpanin

Cat. No. B1249751
CAS RN: 82209-74-3
M. Wt: 318.4 g/mol
InChI Key: WKKBRRFSRMDTJB-JYBIWHBTSA-N
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Description

Synthesis Analysis

The synthesis of andrographolide and its derivatives involves semi-synthetic studies, leading to the preparation of novel analogues with potent cytotoxic activities. The creation of 8,17-epoxy andrographolide and its ester derivatives showcases the modification of andrographolide's structure to enhance its activity. These synthetic efforts highlight the compound's versatility and the potential for generating new molecules with significant biological effects (Nanduri et al., 2004).

Molecular Structure Analysis

The molecular structure of andrographolide has been elucidated through X-ray crystallographic analysis, revealing its detailed stereochemistry, bond distances, angles, and hydrogen bonding scheme. This structural analysis confirms andrographolide as a diterpene lactone with a unique and complex arrangement, providing insight into its reactive sites and interactions (Smith et al., 1982).

Chemical Reactions and Properties

Andrographolide undergoes various chemical transformations that modify its structure and potentially its biological activity. Notably, the conversion into different derivatives through reactions such as ozonolysis and the introduction of various functional groups illustrates the compound's reactivity. These chemical modifications have led to the creation of andrographolide libraries with diverse structures and potential pharmacological relevance (Mang et al., 2006).

Physical Properties Analysis

While specific studies directly focusing on the physical properties of andrographolide were not identified in this search, the compound's crystalline nature, as evidenced by X-ray crystallography, suggests solid-state characteristics that could influence its solubility, stability, and formulation for scientific studies.

Chemical Properties Analysis

The chemical properties of andrographolide, including its reactivity towards various chemical reagents, its ability to form derivatives, and the influence of structural modifications on its biological activity, are crucial for understanding its potential as a lead compound in drug development. The synthesis of derivatives such as andrographolide cyclophosphate showcases the compound's capacity for chemical modification and the exploration of its mechanism of action and efficacy (Xu et al., 2006).

Scientific Research Applications

Summary of the Application

Andrograpanin, a secondary metabolite present in the leaf of Andrographis paniculata, has shown significant inhibition on biofilm production by Pseudomonas aeruginosa . This is particularly important as biofilms are often resistant to conventional antimicrobial drugs .

Methods of Application or Experimental Procedures

In the study, andrograpanin (0.15 mM) was used in the presence of gentamicin (0.0084 mM) to inhibit biofilm production . The structural alteration of the biofilm was evaluated using fluorescence microscopy, atomic force microscopy, and field emission scanning electron microscopy .

Results or Outcomes

The study found that andrograpanin impaired the production of extracellular polymeric substances and several virulence factors of Pseudomonas aeruginosa . The in silico molecular simulation studies predicted interaction of andrograpanin with quorum sensing proteins such as RhlI, LasI, LasR, and swarming motility protein BswR of Pseudomonas aeruginosa .

2. Inhibition of Enterovirus 71-Induced Cell Apoptosis

Summary of the Application

Andrograpanin has been found to inhibit Enterovirus 71 (EV71)-induced cell apoptosis . EV71 is one of the most important enteroviruses that cause hand, foot, and mouth disease (HFMD) accompanied with neurological complications .

Methods of Application or Experimental Procedures

Pure compounds isolated or synthesized analogues from A. paniculata (AP) ethyl acetate (EtOAc) extract were used to explore their anti-EV71-induced cytotoxicity . The antiviral activity was determined by cytopathic effect (CPE) reduction, and sub-G1 assays were used for measuring lysis and apoptosis of EV71-infected rhabdomyosarcoma (RD) cells .

Results or Outcomes

The study demonstrated that bioactive compounds of AP and its derivatives either protected EV71-infected RD cells from sub-G1 arrest or possessed IFNγ-inducer activity . This suggests that these compounds might be feasible for the development of anti-EV71 agents .

3. Anti-Inflammatory Activity

Summary of the Application

Andrograpanin has been found to exhibit anti-inflammatory properties . This is particularly important as inflammation is a common response to injury or illness, and excessive inflammation can lead to further health complications .

Methods of Application or Experimental Procedures

In the study, the anti-inflammatory activity of andrograpanin was evaluated using various in vitro and in vivo models of inflammation . The specific methods and experimental procedures used in these studies can vary widely, but often involve the use of cell cultures or animal models .

Results or Outcomes

The study found that andrograpanin effectively reduced inflammation in the tested models . This suggests that andrograpanin could potentially be used as a natural anti-inflammatory agent .

4. Antiviral Activity Against SARS-CoV-2

Summary of the Application

Andrograpanin has been found to inhibit the S-glycoprotein of SARS-CoV-2, the virus that causes COVID-19 . This is significant as the S-glycoprotein plays a crucial role in the virus’s ability to infect host cells .

Methods of Application or Experimental Procedures

In the study, the antiviral activity of andrograpanin was evaluated using AutoDock 4.0 software . This software allows for the simulation of how different molecules interact, providing insights into how andrograpanin might inhibit the S-glycoprotein .

Results or Outcomes

The study found that andrograpanin binds equally well to the S-glycoprotein and tends to bind more to the S-glycoprotein than other proteins . This suggests that andrograpanin could potentially be used as a therapeutic agent against SARS-CoV-2 .

5. Antioxidant Activity

Summary of the Application

Andrograpanin has been found to exhibit antioxidant properties . This is particularly important as oxidative stress can lead to various health complications, including aging, cardiovascular diseases, and neurodegenerative disorders .

Methods of Application or Experimental Procedures

In the study, the antioxidant activity of andrograpanin was evaluated using various in vitro models of oxidative stress . The specific methods and experimental procedures used in these studies can vary widely, but often involve the use of cell cultures or chemical assays .

Results or Outcomes

The study found that andrograpanin effectively reduced oxidative stress in the tested models . This suggests that andrograpanin could potentially be used as a natural antioxidant agent .

6. Anti-Cancer Activity

Summary of the Application

Andrograpanin has been found to exhibit anti-cancer properties . This is significant as cancer is a leading cause of death worldwide, and there is a continuous need for more effective and safer treatments .

Methods of Application or Experimental Procedures

In the study, the anti-cancer activity of andrograpanin was evaluated using various in vitro and in vivo models of cancer . The specific methods and experimental procedures used in these studies can vary widely, but often involve the use of cell cultures or animal models .

Results or Outcomes

The study found that andrograpanin effectively inhibited the growth of cancer cells in the tested models . This suggests that andrograpanin could potentially be used as a therapeutic agent in cancer treatment .

properties

IUPAC Name

4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3/t16-,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKBRRFSRMDTJB-JYBIWHBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107773
Record name 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Andrograpanin

CAS RN

82209-74-3
Record name 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82209-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Andrograpanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROGRAPANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M92UDM18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
428
Citations
J Liu, ZT Wang, BX Ge - International immunopharmacology, 2008 - Elsevier
… The goal of the present study was to investigate andrograpanin which effects on over … activities of andrograpanin. This study provided evidences that andrograpanin might be useful as a …
Number of citations: 75 www.sciencedirect.com
LL Ji, Z Wang, F Dong, WB Zhang… - Journal of cellular …, 2005 - Wiley Online Library
… Andrograpanin was obtained from the petroleum eluates after recrystallization. … of andrograpanin on Jurkat cells, and we did not observed significant toxic effect of andrograpanin on …
Number of citations: 61 onlinelibrary.wiley.com
M Majumdar, A Dubey, R Goswami, TK Misra… - World Journal of …, 2020 - Springer
… Andrograpanin, a secondary metabolite, is a diterpenoid present in the leaf of Andrographis paniculata. In this study, andrograpanin … of action mediated by andrograpanin. The structural …
Number of citations: 19 link.springer.com
B Yin, T Umar, X Ma, Y Chen, Z Umar, S Umer… - Reproductive …, 2022 - Elsevier
… that andrograpanin significantly reduced the endometrial injury in a mouse model. Our studies first confirmed that andrograpanin had … Our results showed that andrograpanin might have …
Number of citations: 3 www.sciencedirect.com
SA Sumiwi, E Halimah, NM Saptarini… - Pharmacology and …, 2016 - jurnal.unpad.ac.id
… and andrograpanin, … andrograpanin. Acetosal was used as a control drug. The rate of PGH2 formations on either COX-1 or COX-2 was affected by andrographolide and andrograpanin. …
Number of citations: 2 jurnal.unpad.ac.id
S Kumar, PS Nagar, C Beena, L Nalina… - Medicinal Plants …, 2021 - indianjournals.com
Variation in content of three major diterpene lactone andrographolide (AP1), neoandrographolide (AP2) and andrograpanin (AP3) in samples of Andrographis paniculata collected from …
Number of citations: 0 www.indianjournals.com
SA Sumiwi, E Halimah, NM Saptarini, JLA Nawawi… - download.garuda.kemdikbud.go.id
… and andrograpanin, … andrograpanin. Acetosal was used as a control drug. The rate of PGH2 formations on either COX-1 or COX2 was affected by andrographolide and andrograpanin. …
Number of citations: 6 download.garuda.kemdikbud.go.id
M Majumdar, V Singh, TK Misra, DN Roy - Biologia, 2022 - Springer
… From the result interpretations, it is found that andrograpanin has … reported N3 inhibitor and andrograpanin exhibit effective binding … experiment suggests that andrograpanin, could be …
Number of citations: 11 link.springer.com
MA al Masum, MSH Kabir… - World Journal …, 2016 - wjpr.s3.ap-south-1.amazonaws.com
This study aims to predict whether the isolated compounds from Andrographis paniculata have thrombolytic effects, which were done by using two in silico tools PASS prediction and …
Number of citations: 3 wjpr.s3.ap-south-1.amazonaws.com
P Srivastava, A Garg, RC Misra, CS Chanotiya… - Journal of Biological …, 2021 - ASBMB
… significantly higher catalytic efficiency using andrograpanin compared with 14-deoxy-11,12-… neoandrographolide content and increased levels of andrograpanin. These data suggest the …
Number of citations: 13 www.jbc.org

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